5-Methyl-2-thiouracil CAS number and properties
5-Methyl-2-thiouracil CAS number and properties
An In-Depth Technical Guide to 5-Methyl-2-thiouracil: Properties, Synthesis, and Applications
Introduction
5-Methyl-2-thiouracil, a pyrimidine derivative, is a compound of significant interest in medicinal chemistry and biochemical research. Structurally analogous to the endogenous nucleobase thymine, with a sulfur atom replacing the oxygen at the C2 position, it is also known by synonyms such as 4-Hydroxy-2-mercapto-5-methylpyrimidine.[1][2] Its unique biochemical properties have positioned it as a valuable molecule in various therapeutic and research contexts. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
5-Methyl-2-thiouracil is a white to almost white crystalline powder.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 636-26-0 | [1][2][4][5] |
| Molecular Formula | C5H6N2OS | [1][2][4] |
| Molecular Weight | 142.18 g/mol | [1][2][6] |
| Melting Point | 283-286°C | [4] |
| Boiling Point | 329.7°C at 760 mmHg | [4] |
| Appearance | White to Almost white powder to crystal | [2] |
| Solubility | Very slightly soluble in cold water and ether; soluble in aqueous solutions of ammonia and alkali hydroxides.[6] | [4][6] |
| pKa | 7.71 | [4] |
Synthesis and Characterization
The classical and most common synthesis of 5-Methyl-2-thiouracil involves the condensation of ethyl acetoacetate with thiourea.[4][7] This reaction provides a straightforward and efficient route to the pyrimidine core.
Synthetic Workflow
The synthesis is typically carried out in the presence of a base, such as sodium methoxide or sodium carbonate, to facilitate the condensation reaction.[4][8]
Caption: General workflow for the synthesis of 5-Methyl-2-thiouracil.
Experimental Protocol: Synthesis of 5-Methyl-2-thiouracil
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add ethyl acetoacetate followed by thiourea.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up: After cooling, the reaction mixture is poured into water and acidified with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 5-Methyl-2-thiouracil.
Applications in Drug Development and Research
5-Methyl-2-thiouracil serves as a versatile molecule with applications ranging from being an active pharmaceutical ingredient to a key intermediate in organic synthesis.
-
Antithyroid Drug: Its primary application is as an antithyroid agent for the management of hyperthyroidism.[4][9] It is a member of the thionamide family of drugs, which also includes propylthiouracil (PTU) and methimazole (MMI).[9][10]
-
Synthetic Intermediate: It is a precursor in the synthesis of other pharmacologically active compounds. For instance, it is used to produce the long-acting coronary artery dilator dipyridamole.[4]
-
Research Chemical: As a biochemical, it is used in proteomics and other areas of life sciences research.[1][11] Its ability to inhibit specific enzymes makes it a useful tool for studying metabolic pathways.
-
Antiviral Research: Derivatives of 5-Methyl-2-thiouracil have been synthesized and investigated for their potential antiviral activities.[12]
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
The therapeutic effect of 5-Methyl-2-thiouracil in hyperthyroidism stems from its ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[9] The key enzyme in this process is thyroid peroxidase (TPO).[10][13]
TPO is responsible for two crucial steps in thyroid hormone synthesis: the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[14] 5-Methyl-2-thiouracil acts as an inhibitor of TPO, thereby blocking these essential steps and reducing the production of thyroid hormones.[9][15]
Some studies suggest that 5-Methyl-2-thiouracil may also inhibit the peripheral conversion of T4 to the more potent T3 by inhibiting the enzyme 5'-deiodinase, similar to propylthiouracil.[10][16]
Caption: Mechanism of action of 5-Methyl-2-thiouracil in inhibiting thyroid hormone synthesis.
Analytical Methods
The detection and quantification of 5-Methyl-2-thiouracil, particularly in biological matrices, are crucial for both clinical monitoring and regulatory purposes. A validated method for the determination of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil in bovine urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.[17]
Experimental Protocol: LC-MS/MS Analysis in Bovine Urine
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Clean up the derivatized sample using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge to remove interfering matrix components.[17]
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into an LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient mobile phase.
-
Detect and quantify using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Caption: Workflow for the analytical determination of 5-Methyl-2-thiouracil.
Safety and Handling
5-Methyl-2-thiouracil is considered hazardous and requires careful handling in a laboratory setting.[3][18]
-
Hazards: It is harmful if swallowed and is a suspected carcinogen.[3][4] It may also cause irritation to the skin, eyes, and respiratory system.[4]
-
Precautions:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][18]
Conclusion
5-Methyl-2-thiouracil is a pyrimidine derivative with significant applications in medicine and research, primarily as an antithyroid drug. Its mechanism of action, involving the inhibition of thyroid peroxidase, is well-established. The synthesis is straightforward, and validated analytical methods are available for its detection. As with any active chemical compound, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding for professionals working with this important molecule.
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Nagasaka, A., & Hidaka, H. (1976). Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-158. Available from: [Link]
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